molecular formula C9H9NO B030428 N-Formylindoline CAS No. 2861-59-8

N-Formylindoline

Cat. No. B030428
Key on ui cas rn: 2861-59-8
M. Wt: 147.17 g/mol
InChI Key: DGCIPHNRGLERLO-UHFFFAOYSA-N
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Patent
US06710185B2

Procedure details

A solution of indoline (10 g, 840 mmol) in dichloromethane (400 mL) was treated with 88% formic acid (48.8 g, 924 mmol), heated to reflux, and stirred for 2.5 hours. The mixture was concentrated to 2/3 of the original volume, diluted with 1,2-dichloroethane (200 mL), and again concentrated to 2/3 of the original volume to provide a solution of N-formylindoline in 1,2-dichloroethane, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:10](O)=[O:11]>ClCCl>[CH:10]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
48.8 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 2/3 of the original volume
ADDITION
Type
ADDITION
Details
diluted with 1,2-dichloroethane (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated to 2/3 of the original volume

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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